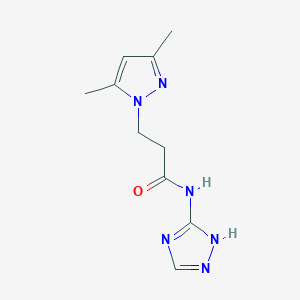

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a heterocyclic compound featuring a pyrazole and a 1,2,4-triazole moiety linked via a propanamide bridge. Its synthesis likely involves coupling reactions between pyrazole derivatives and triazole-bearing precursors under reflux conditions, similar to methods described for related compounds .

Properties

Molecular Formula |

C10H14N6O |

|---|---|

Molecular Weight |

234.26 g/mol |

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |

InChI |

InChI=1S/C10H14N6O/c1-7-5-8(2)16(15-7)4-3-9(17)13-10-11-6-12-14-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,17) |

InChI Key |

LHJWCLVHQRZXCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)NC2=NC=NN2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne. For instance, 4H-1,2,4-triazole can be synthesized by reacting sodium azide with propargyl alcohol.

Coupling of the Rings: The final step involves coupling the pyrazole and triazole rings through a propanamide linker. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with 3-bromopropionyl chloride to form 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, which is then reacted with 4H-1,2,4-triazole in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole and triazole rings.

Reduction: Reduced forms of the amide group.

Substitution: Substituted derivatives at the pyrazole or triazole rings.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.

Agriculture: The compound can be explored for its potential as a pesticide or herbicide.

Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

The compound is compared to structurally related molecules to highlight substituent effects, synthetic pathways, and physicochemical properties. Key comparisons are summarized below:

Structural Analogues with Pyrazole and Triazole Moieties

Key Observations :

- Synthetic Efficiency : Compound 19 was synthesized rapidly (10 minutes), suggesting that substituent choice (e.g., pyrrole vs. triazole) impacts reaction kinetics .

Pyrazole-Based Propanamide Derivatives

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide (): Lacks the triazole moiety, simplifying the structure. This reduction in heterocyclic complexity may decrease metabolic stability or target affinity compared to the target compound.

- N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide (): Incorporates an isoindole-dione group, which introduces rigidity and electron-withdrawing effects. Such modifications could alter pharmacokinetic profiles (e.g., logP, bioavailability) relative to the target compound.

Crystallographic and Computational Tools

Structural comparisons rely on crystallographic data refined using programs like SHELXL (–3) and visualized via ORTEP-3 (). For example:

- Bond lengths and angles in pyrazole/triazole rings are typically refined to ±0.01 Å precision using SHELXL, enabling accurate comparisons of electronic effects .

- WinGX () facilitates small-molecule crystallography workflows, ensuring consistency in structural data across analogs.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a compound that belongs to the class of pyrazole and triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.

Biological Activity Overview

The biological activities of pyrazole and triazole derivatives are well-documented. The specific activities of this compound include:

- Anti-inflammatory Activity : Compounds containing pyrazole and triazole moieties have shown significant anti-inflammatory effects. Studies indicate that they inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Antimicrobial Activity : This compound exhibits potent antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Anticancer Activity : Research has demonstrated that derivatives of pyrazole can induce apoptosis in cancer cells. The presence of the triazole ring enhances the cytotoxic effects against specific cancer cell lines .

1. Anti-inflammatory Effects

A study conducted by El-Moghazy et al. (2012) investigated the anti-inflammatory properties of similar pyrazole-triazole compounds. The results indicated that these compounds significantly reduced inflammation in animal models by inhibiting COX enzymes and reducing pro-inflammatory cytokines .

2. Antimicrobial Activity

In a comparative study on various pyrazole derivatives, it was found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics .

3. Anticancer Properties

Research published in MDPI highlighted the anticancer potential of pyrazole derivatives. The study showed that compounds similar to this compound could inhibit the proliferation of various cancer cell lines with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.